3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea TC-FPR-43 is a potent formyl peptide receptor 2 (FPR2) agonist.
Brand Name: Vulcanchem
CAS No.: 903895-98-7
VCID: VC0544746
InChI: InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27)
SMILES: CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C20H21ClN4O2
Molecular Weight: 384.9 g/mol

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea

CAS No.: 903895-98-7

Inhibitors

VCID: VC0544746

Molecular Formula: C20H21ClN4O2

Molecular Weight: 384.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea - 903895-98-7

CAS No. 903895-98-7
Product Name 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea
Molecular Formula C20H21ClN4O2
Molecular Weight 384.9 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea
Standard InChI InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27)
Standard InChIKey CCLSQFCCNKQZLZ-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Appearance Solid powder
Description TC-FPR-43 is a potent formyl peptide receptor 2 (FPR2) agonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms TCFPR43; TC FPR 43; TC-FPR-43
Reference 1: Eftekhari E, Zafari A, Gholami M. Physical activity, lipid profiles and leptin. J Sports Med Phys Fitness. 2016 Apr;56(4):465-9. Epub 2015 Mar 13. PubMed PMID: 25766051.
2: Takada S, Yoshimura M, Shindo H, Saito K, Koizumi K, Utsumi H, Abe K. New semiquantitative assessment of 123I-FP-CIT by an anatomical standardization method. Ann Nucl Med. 2006 Aug;20(7):477-84. PubMed PMID: 17037280.
3: Roller CM, Schaefer NC, Zhang G, Devadason SG. In vitro validation of 99mTc-HFA-FP delivered via pMDI-spacer. J Aerosol Med. 2006 Fall;19(3):254-60. PubMed PMID: 17034301.
4: Krashutskiĭ VV, Pikurin SM. [Hepatobiliogastroscintigraphy in assessment of the hepatobiliary system in primary cancer of the liver]. Klin Med (Mosk). 2003;81(3):33-6. Russian. PubMed PMID: 12698848.
5: Palagi B, Baroffio R, Picozzi R, Ricci A, Tarolo GL, Arosio M, Zatta G. Radionuclide assessment of right-ventricular involvement in inferior acute myocardial infarction: clinical correlations and in-hospital follow-up. Eur J Nucl Med. 1985;10(5-6):235-40. PubMed PMID: 2985389.
PubChem Compound 24776341
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator